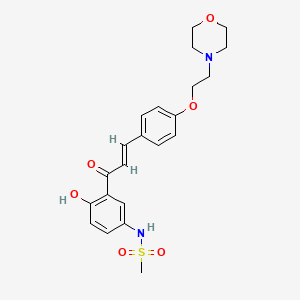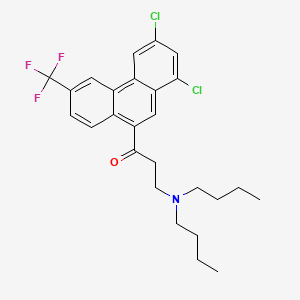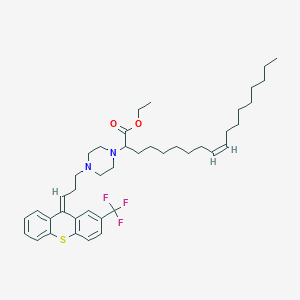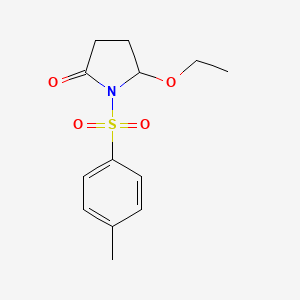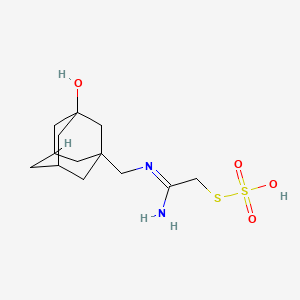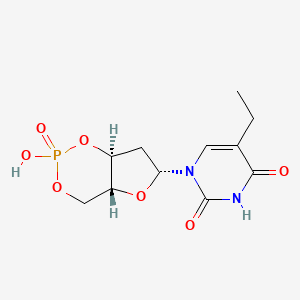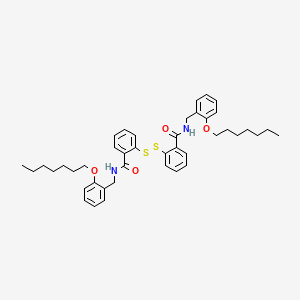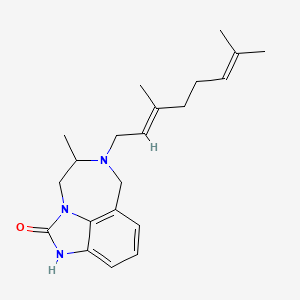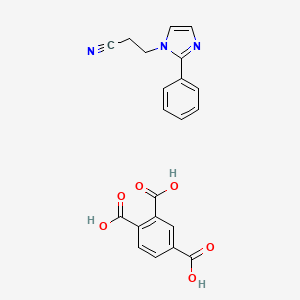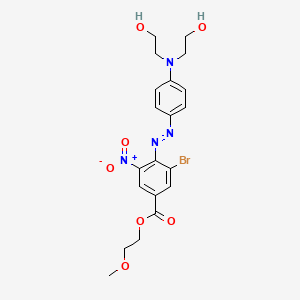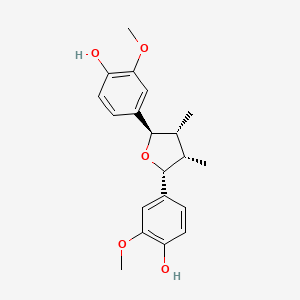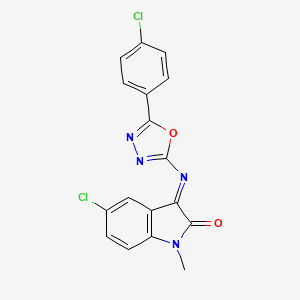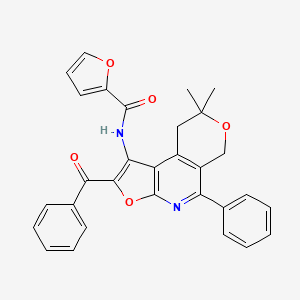
2-Furancarboxamide, N-(2-benzoyl-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxamide, N-(2-benzoyl-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a furan ring fused with a pyrano-pyridine system, which is further substituted with benzoyl and phenyl groups. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmacological research.
Métodos De Preparación
The synthesis of 2-Furancarboxamide, N-(2-benzoyl-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- involves multiple steps, typically starting with the preparation of the furan ring followed by the construction of the pyrano-pyridine system. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups, often using reagents like sodium hydride or lithium diisopropylamide.
Aplicaciones Científicas De Investigación
2-Furancarboxamide, N-(2-benzoyl-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential pharmacological applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and phenyl groups play a crucial role in binding to these targets, while the furan and pyrano-pyridine systems contribute to the overall stability and specificity of the interaction. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .
Comparación Con Compuestos Similares
Similar compounds to 2-Furancarboxamide, N-(2-benzoyl-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- include other furan and pyridine derivatives with similar structural features. These compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities. Examples of similar compounds include:
2-Furancarboxamide derivatives: These compounds have variations in the substituents on the furan ring, leading to different chemical and biological properties.
Pyrano-pyridine derivatives: These compounds have modifications in the pyrano or pyridine rings, affecting their stability and reactivity.
Benzoyl and phenyl-substituted compounds: These compounds have different substituents on the benzoyl or phenyl groups, influencing their interactions with molecular targets.
This detailed article provides a comprehensive overview of 2-Furancarboxamide, N-(2-benzoyl-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
172985-42-1 |
|---|---|
Fórmula molecular |
C30H24N2O5 |
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
N-(4-benzoyl-12,12-dimethyl-8-phenyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C30H24N2O5/c1-30(2)16-20-21(17-36-30)24(18-10-5-3-6-11-18)32-29-23(20)25(31-28(34)22-14-9-15-35-22)27(37-29)26(33)19-12-7-4-8-13-19/h3-15H,16-17H2,1-2H3,(H,31,34) |
Clave InChI |
VYYNETUEBKKUJL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(CO1)C(=NC3=C2C(=C(O3)C(=O)C4=CC=CC=C4)NC(=O)C5=CC=CO5)C6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


